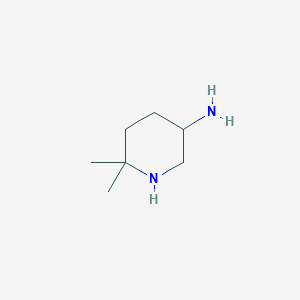
6,6-Dimethylpiperidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Dimethylpiperidin-3-amine is a chemical compound belonging to the amine class, specifically a tertiary amine. It is a derivative of ammonia with the molecular formula C9H19N. This compound features a branched piperidine structure, with methyl groups attached to the 6th carbon and an amine functional group on the 3rd carbon . Its distinctive structure and reactivity render it a versatile intermediate in the synthesis of a diverse array of pharmaceuticals, agrochemicals, and other fine chemicals for both industrial and research applications .
Métodos De Preparación
The synthesis of 6,6-Dimethylpiperidin-3-amine can be achieved through various synthetic routes. One common method involves the reaction of 6,6-dimethylpiperidine with ammonia under specific conditions to introduce the amine group at the 3rd carbon . Industrial production methods often involve the use of catalytic hydrogenation and other advanced techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
6,6-Dimethylpiperidin-3-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions are often used as intermediates in the synthesis of more complex organic compounds .
Aplicaciones Científicas De Investigación
6,6-Dimethylpiperidin-3-amine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 6,6-Dimethylpiperidin-3-amine involves its interaction with specific molecular targets and pathways. As a tertiary amine, it can act as a nucleophile, participating in various chemical reactions. Its unique structure allows it to interact with enzymes and receptors, influencing biological processes and pathways .
Comparación Con Compuestos Similares
6,6-Dimethylpiperidin-3-amine can be compared with other similar compounds, such as:
3-Piperidinamine, 6,6-dimethyl-, (3S)-: This compound shares a similar structure but differs in stereochemistry, which can influence its reactivity and applications.
1-Benzyl-4,6-dimethylpiperidin-3-amine:
N,N-Dimethylpiperidin-3-amine: This compound has two methyl groups attached to the nitrogen atom, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific structure and reactivity, making it a valuable intermediate in various chemical syntheses and applications .
Propiedades
Fórmula molecular |
C7H16N2 |
|---|---|
Peso molecular |
128.22 g/mol |
Nombre IUPAC |
6,6-dimethylpiperidin-3-amine |
InChI |
InChI=1S/C7H16N2/c1-7(2)4-3-6(8)5-9-7/h6,9H,3-5,8H2,1-2H3 |
Clave InChI |
UFFKGTPSHYJTEB-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(CN1)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















